5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid is an organic compound that features both a thiophene ring and a benzene ring. The presence of these two aromatic systems makes it a compound of interest in various fields of research, including organic chemistry, materials science, and medicinal chemistry. The thiophene ring is known for its electronic properties, while the benzene ring provides structural stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(thiophene-2-amido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amidation Reaction: The thiophene ring is then subjected to an amidation reaction with benzene-1,3-dicarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(thiophene-2-amido)benzene-1,3-dicarboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene and benzene rings, which can facilitate charge transport in organic semiconductors.
Comparison with Similar Compounds
Thiophene-2,5-dicarboxylic acid: Similar in structure but lacks the benzene ring, making it less versatile in certain applications.
Benzene-1,3,5-tricarboxamide: Contains a benzene ring with three carboxamide groups, used in the synthesis of supramolecular polymers.
Uniqueness: 5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid is unique due to the combination of the thiophene and benzene rings, which provides a balance of electronic properties and structural stability. This makes it particularly useful in applications requiring both conductivity and robustness.
Properties
Molecular Formula |
C13H9NO5S |
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Molecular Weight |
291.28 g/mol |
IUPAC Name |
5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5S/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
VHEOKXJRJUKRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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